Cas no 2799-68-0 (3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione)

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Benzothiazin-3(4H)-one,1,1-dioxide
- Sulfazone
- 3-oxo-3,4-dihydro-2H(4H)-1,4-benzothiazin 1,1-dioxide
- 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
- 2H-1,4-BENZOTHIAZIN-3(4H)-ONE 1,1-DIOXIDE
- 1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
- 3,4-dihydro-2H-1
- 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione
- 4-Benzothiazine-1,1,3(2H,4H)-trione
- CAA79968
- 2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide
- 1P-302S
- 1,1-diketo-4H-1,4-benzothiazin-3-one
- MFCD04124683
- CS-0314157
- 1,1-dioxo-4H-1,4-benzothiazin-3-one
- E?,4-benzothiazine-1,1,3-trione
- F6782-3702
- 1,1-bis(oxidanylidene)-4H-1,4-benzothiazin-3-one
- 3,4-dihydro-2H-1lambda,4-benzothiazine-1,1,3-trione
- MLS001195366
- 1,1-dioxo-1,4-dihydro-2h-1lambda6-benzo[1,4]thiazin-3-one
- 2799-68-0
- 1,1-dioxo-4H-1lambda6,4-benzothiazin-3-one
- CHEMBL1892575
- SCHEMBL88748
- SMR000550588
- AKOS015992257
- HMS2851B05
- BDBM114272
- 2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
- A12379
- cid_1490926
- ALBB-029862
- 2,4-DIHYDRO-1??,4-BENZOTHIAZINE-1,1,3-TRIONE
-
- MDL: MFCD04124683
- インチ: InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
- InChIKey: YIWUEDSIYPTYEF-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=CC=CC=C2S(=O)(=O)C1
計算された属性
- せいみつぶんしりょう: 197.015
- どういたいしつりょう: 197.015
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 71.6Ų
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-3702-20μmol |
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione |
2799-68-0 | 20μmol |
$79.0 | 2023-09-07 | ||
eNovation Chemicals LLC | D772372-250mg |
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide |
2799-68-0 | 95% | 250mg |
$160 | 2024-06-06 | |
Life Chemicals | F6782-3702-10mg |
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione |
2799-68-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6782-3702-40mg |
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione |
2799-68-0 | 40mg |
$140.0 | 2023-09-07 | ||
Aaron | AR00I5YJ-250mg |
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide |
2799-68-0 | 95% | 250mg |
$105.00 | 2023-12-14 | |
Key Organics Ltd | 1P-302S-50mg |
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione |
2799-68-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Chemenu | CM724277-1g |
2H-1,4-Benzothiazin-3(4h)-one 1,1-dioxide |
2799-68-0 | 95%+ | 1g |
$360 | 2024-07-28 | |
Key Organics Ltd | 1P-302S-5g |
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione |
2799-68-0 | >90% | 5g |
£1323.00 | 2025-02-09 | |
eNovation Chemicals LLC | D772372-250mg |
2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide |
2799-68-0 | 95% | 250mg |
$175 | 2025-02-27 | |
Key Organics Ltd | 1P-302S-10g |
1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione |
2799-68-0 | >90% | 10g |
£2352.00 | 2025-02-09 |
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trioneに関する追加情報
Recent Advances in the Study of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0)
The compound 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its unique benzothiazine core, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione derivatives to enhance their biological activity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity while reducing the environmental impact of the production process. The researchers employed a combination of microwave-assisted synthesis and green chemistry principles, achieving a 15% increase in overall yield compared to traditional methods.
In terms of pharmacological applications, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione has shown promising results as a potential anti-inflammatory and neuroprotective agent. A preclinical study conducted by a team at the University of California demonstrated that derivatives of this compound exhibit potent inhibitory effects on key inflammatory markers such as TNF-α and IL-6. Furthermore, the compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
Another area of active research involves the compound's role in cancer therapy. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that certain analogs of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione exhibit selective cytotoxicity against triple-negative breast cancer cells while showing minimal effects on healthy cells. The mechanism of action appears to involve the inhibition of key signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.
Despite these promising findings, challenges remain in the development of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is exploring the use of nanotechnology-based delivery systems to overcome these limitations and enhance the compound's therapeutic efficacy.
In conclusion, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) represents a versatile scaffold with significant potential in drug discovery. The latest research highlights its diverse pharmacological activities and provides a foundation for future development. Continued efforts in synthetic chemistry, pharmacological evaluation, and formulation optimization will be crucial in translating these findings into clinically viable therapies.
2799-68-0 (3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione) 関連製品
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 1368180-70-4(2-Methylindolizin-6-amine)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)